![molecular formula C14H18N2O B2706569 N-[(1-Methyl-3,4-dihydro-2H-quinolin-3-yl)methyl]prop-2-enamide CAS No. 2195972-78-0](/img/structure/B2706569.png)
N-[(1-Methyl-3,4-dihydro-2H-quinolin-3-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It’s a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Synthesis Analysis
Quinoline can be synthesized using the Skraup reaction, Doebner-Von Miller reaction, and other methods . The Skraup reaction is a chemical reaction used to synthesize quinolines. In its general form, the reaction can be described as a condensation reaction of aniline, an alcohol, and sulfuric acid to a quinoline .Molecular Structure Analysis
Quinoline is a bicyclic compound made of fused benzene and pyridine rings. This structure is reflected in its aromaticity and its resonance structures .Chemical Reactions Analysis
Quinoline is known to participate in many chemical reactions. It can act as a base, forming salts with strong acids. It also undergoes Friedel-Crafts reactions, being both the attacking species in Friedel-Crafts alkylation, and, with a Lewis acid catalyst, the Lewis base in the Friedel-Crafts acylation .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(1-methyl-3,4-dihydro-2H-quinolin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-14(17)15-9-11-8-12-6-4-5-7-13(12)16(2)10-11/h3-7,11H,1,8-10H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVULCKCSZFLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2=CC=CC=C21)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2706486.png)

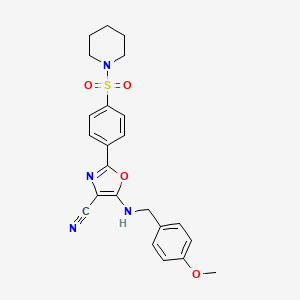
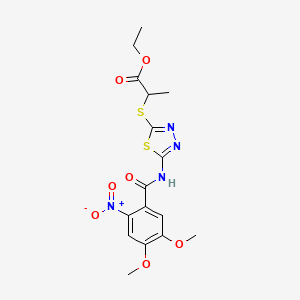
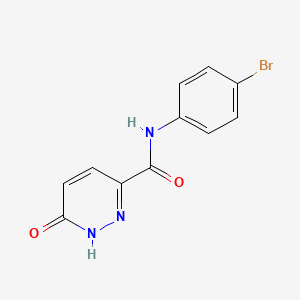
![N-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2706493.png)
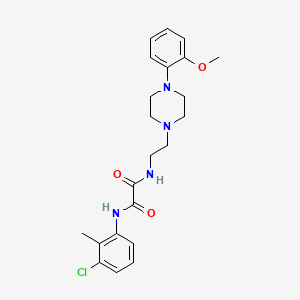
![N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2706495.png)
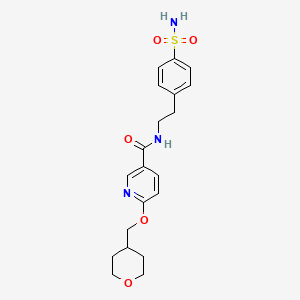
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2706498.png)
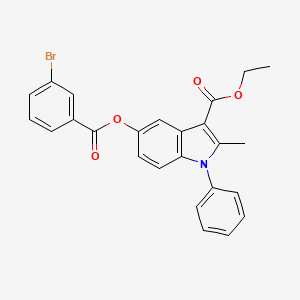
![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethenylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2706505.png)

